N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
N1-(2,3-Dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic oxalamide derivative featuring a polycyclic pyrrolo[3,2,1-ij]quinolin core linked to a 2,3-dimethylphenyl group via an oxalamide bridge. The pyrroloquinoline moiety contains a ketone group at the 4-position, which may enhance hydrogen-bonding interactions, while the 2,3-dimethylphenyl substituent contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-12-4-3-5-17(13(12)2)23-21(27)20(26)22-16-10-14-6-7-18(25)24-9-8-15(11-16)19(14)24/h3-5,10-11H,6-9H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLYCRQWVCDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- The pyrroloquinoline core in the target compound introduces a rigid polycyclic structure absent in 16–18, which may restrict conformational flexibility and alter binding specificity.
Tetrahydroimidazo[1,2-a]Pyridine Derivatives
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Combines cyano, nitro, and ester groups. Melting point: 243–245°C; Yield: 51% .
- Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d): Substituted with benzyl and nitro groups. Melting point: 215–217°C; Yield: 55% .
Key Differences :
- The target compound’s oxalamide linker replaces the ester groups in 1l and 2d, altering hydrogen-bonding capacity and metabolic stability.
- The nitro and cyano groups in 1l and 2d introduce strong electron-withdrawing effects, which are absent in the target compound’s dimethylphenyl and pyrroloquinoline substituents.
Pyrrolo-Quinoline Derivatives with Alternative Linkages
- N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide: Features a butyramide group instead of oxalamide, reducing hydrogen-bonding sites .
- CID 18577992: Contains a hydroxypropyl group and a hexahydropyrido[3,2,1-ij]quinolin core, differing in saturation and substituent polarity .
Key Differences :
- The oxalamide bridge in the target compound provides two amide bonds, enabling stronger interactions with biological targets compared to single-amide or ester linkages.
- The 4-oxo group in the target’s pyrroloquinoline core may offer additional hydrogen-bonding versus the saturated rings in CID 18577992 .
Implications for Further Research
The target compound’s unique combination of a pyrroloquinoline core and oxalamide linker distinguishes it from analogues. Future studies should explore:
Synthetic Optimization : Improved yields via alternative routes (current yields for similar compounds range 23–55% ).
Biological Profiling : Comparative assays to evaluate potency against targets like kinases or GPCRs, leveraging its hydrophobic and hydrogen-bonding features.
Solubility and ADMET Properties : Structural modifications to balance lipophilicity (e.g., reducing methyl groups) without compromising binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
